molecular formula C11H10N6O2 B1420932 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 1240526-07-1

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione

Cat. No.: B1420932
CAS No.: 1240526-07-1
M. Wt: 258.24 g/mol
InChI Key: YEJRCFFCGAVCLR-UHFFFAOYSA-N
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Description

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione is a compound with the molecular formula C11H10N6O2 and a molecular weight of 258.24 g/mol It is known for its unique structure, which includes a tetrazole ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both the tetrazole and imidazolidine moieties. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The tetrazole ring and imidazolidine-2,4-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

5-methyl-5-[4-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-2-4-8(5-3-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRCFFCGAVCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
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5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
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5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione

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